1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid is a synthetic organic compound that features a pyridine ring substituted with a tert-butylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with tert-butyl isocyanate and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyridine derivatives .
Scientific Research Applications
1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Known for its use in agriculture as a fungicide.
1-[(tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid: Shares structural similarities but differs in the ring system.
Uniqueness: 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O4 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-9(15)7-14-6-8(11(17)18)4-5-10(14)16/h4-6H,7H2,1-3H3,(H,13,15)(H,17,18) |
InChI Key |
RACLJRZVZWFTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C=CC1=O)C(=O)O |
Origin of Product |
United States |
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